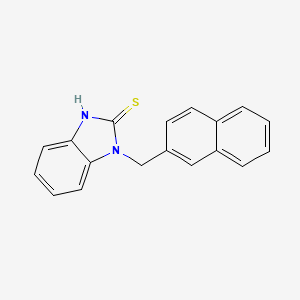![molecular formula C10H12IN3OS B5820433 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide, also known as IQ-1S, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2010 by researchers at the University of Texas at Austin. Since then, IQ-1S has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in cancer research.
作用机制
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide works by inhibiting the activity of the protein TNIK, which is a key component of the Wnt signaling pathway. TNIK is involved in the activation of several downstream signaling pathways that promote cell growth and survival. By inhibiting TNIK, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can block the activity of these pathways, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects
Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can inhibit the growth of colorectal cancer cells in vitro and in vivo. In addition, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may have potential as a cancer therapeutic.
实验室实验的优点和局限性
One advantage of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. However, one limitation is that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is not highly selective for TNIK, and may also inhibit other kinases that are involved in cell signaling pathways. This can make it difficult to interpret the results of experiments using N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide.
未来方向
There are several potential future directions for research on N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. One area of interest is the development of more selective TNIK inhibitors, which could improve the efficacy and safety of this type of cancer therapeutic. Another direction is the exploration of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, researchers may continue to study the mechanism of action of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in order to better understand how it works and how it may be optimized for clinical use.
合成方法
The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide involves several steps, including the reaction of 2-bromo-5-iodopyridine with potassium thiocyanate to form 5-iodo-2-thiocyanatopyridine. This compound is then reacted with 2-amino-2-methylpropanamide to form the final product, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been optimized over time, with researchers exploring different reaction conditions and reagents to improve the yield and purity of the final product.
科学研究应用
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been studied for its potential use in cancer research, particularly in the treatment of colorectal cancer. Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide inhibits the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. By blocking this pathway, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may be able to slow or stop the growth of cancer cells.
属性
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3OS/c1-6(2)9(15)14-10(16)13-8-4-3-7(11)5-12-8/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGQIZEQHUSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)

![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)




![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)




